molecular formula C25H21N3O3S2 B2603667 2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-84-1

2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No.: B2603667
CAS No.: 477868-84-1
M. Wt: 475.58
InChI Key: COPLGQOUDDXHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide” has a molecular formula of C25H21N3O3S2 and a molecular weight of 475.58254 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazoloquinazolin ring, a benzenecarboxamide group, and a methoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Synthesis Techniques

2-Methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide is involved in the synthesis of various quinazoline derivatives. One study describes the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to substituted 2-phenylquinazoline-4-thiones, a process characterized by NMR and IR/Raman spectra. This highlights the compound's role in forming quinazoline derivatives (Hanusek et al., 2001).

Anticancer Research

The compound has applications in anticancer research. A study involving 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides showed that these compounds act as novel PI3K inhibitors and anticancer agents. Their antiproliferative activities were evaluated against various cancer cell lines, and the results supported their potential as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).

Antiviral Activities

Another significant application is in antiviral research. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against various respiratory and biodefense viruses. This study demonstrated the compound's potential in developing new antiviral agents (Selvam et al., 2007).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of quinazoline derivatives. For instance, the synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one were explored, highlighting the antimicrobial potential of these compounds (Saleh et al., 2004).

Pharmacological Characterization

There's also pharmacological characterization research, as seen in a study on quinazolinone derivatives targeting the human formyl peptide receptor-like 1 (FPRL1). This research sheds light on the compound's relevance in modulating chemoattractant receptors in vitro and in vivo (Zhou et al., 2007).

Properties

IUPAC Name

2-methoxy-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-31-21-12-6-3-9-18(21)23(29)26-20-11-5-7-13-22(20)32-14-16-15-33-25-27-19-10-4-2-8-17(19)24(30)28(16)25/h2-13,16H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLGQOUDDXHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2SCC3CSC4=NC5=CC=CC=C5C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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